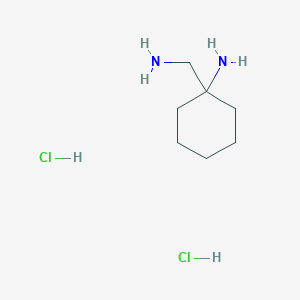

1-(Aminomethyl)cyclohexanamine dihydrochloride

Description

The exact mass of the compound 1-(Aminomethyl)cyclohexanamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Aminomethyl)cyclohexanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminomethyl)cyclohexanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(aminomethyl)cyclohexan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c8-6-7(9)4-2-1-3-5-7;;/h1-6,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIGGNHFHXPCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589648 | |

| Record name | 1-(Aminomethyl)cyclohexan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123194-05-8 | |

| Record name | 1-(Aminomethyl)cyclohexan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)cyclohexan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Aminomethyl)cyclohexanamine Dihydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Aminomethyl)cyclohexanamine dihydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical research and development. Drawing upon established chemical principles and available data, this document details the compound's chemical and physical properties, proposes a robust synthetic pathway, and explores its current and potential applications, particularly in the realm of central nervous system (CNS) drug discovery.

Core Chemical Identity

1-(Aminomethyl)cyclohexanamine dihydrochloride is a geminal diamine, a class of organic compounds characterized by two amine groups attached to the same carbon atom. This structural motif imparts unique chemical reactivity and conformational rigidity, making it a valuable building block in the synthesis of complex molecules. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various chemical transformations and biological assays.

Structural Representation:

Caption: 2D structure of 1-(Aminomethyl)cyclohexanamine dihydrochloride.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective application in research and development. The following table summarizes the known and predicted properties of 1-(Aminomethyl)cyclohexanamine dihydrochloride.

| Property | Value | Source/Comment |

| CAS Number | 123194-05-8 | [1] |

| Molecular Formula | C₇H₁₈Cl₂N₂ | [1] |

| Molecular Weight | 201.14 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from supplier data. |

| Melting Point | Not well-defined; decomposition may occur. | Supplier data is inconsistent. |

| Solubility | Soluble in water. | The dihydrochloride salt form confers high water solubility. Solubility in organic solvents is expected to be limited but may be enhanced in polar protic solvents. |

| pKa | Not experimentally determined. | The presence of two primary amine groups suggests two pKa values, likely in the range of 9-11. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | General recommendation for amine salts. |

Proposed Synthetic Pathway

Caption: Proposed synthetic route to 1-(Aminomethyl)cyclohexanamine dihydrochloride.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1-Cyanocyclohexan-1-amine (Strecker Synthesis)

-

To a stirred solution of sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq) in aqueous ammonia at 0-5 °C, add cyclohexanone (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile. Purification can be achieved by distillation or column chromatography.

Causality behind Experimental Choices: The Strecker synthesis is a classic and reliable method for the preparation of α-aminonitriles from ketones. The use of aqueous ammonia provides both the ammonia nucleophile and the solvent. Maintaining a low initial temperature helps to control the exothermicity of the reaction.

Step 2: Reduction of 1-Cyanocyclohexan-1-amine to 1-(Aminomethyl)cyclohexanamine

-

Carefully add the crude 1-cyanocyclohexan-1-amine (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-2.5 eq) in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diamine.

Causality behind Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of reducing both the nitrile and any imine intermediates to the corresponding primary amines. The use of an inert atmosphere is crucial due to the pyrophoric nature of LiAlH₄. The Fieser workup is a standard and effective method for quenching LiAlH₄ reactions and facilitating the removal of aluminum byproducts. Catalytic hydrogenation using catalysts like Raney Nickel or Rhodium on carbon is an alternative, often safer, reduction method.[2]

Step 3: Formation of 1-(Aminomethyl)cyclohexanamine Dihydrochloride

-

Dissolve the crude 1-(Aminomethyl)cyclohexanamine in a minimal amount of a suitable organic solvent such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in the same solvent, until precipitation is complete.

-

Collect the white precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 1-(Aminomethyl)cyclohexanamine dihydrochloride.

Causality behind Experimental Choices: The formation of the dihydrochloride salt is a straightforward acid-base reaction. Using a non-polar or moderately polar solvent in which the salt is insoluble allows for its precipitation and easy isolation.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Cyclohexyl protons: A broad multiplet in the region of δ 1.2-2.0 ppm.

-

Aminomethyl protons (-CH₂-NH₃⁺): A singlet or a broad singlet expected around δ 3.0-3.5 ppm. The protons on the nitrogen are expected to be broad and may exchange with D₂O.

-

Amine protons (-NH₃⁺): A broad signal, the chemical shift of which will be highly dependent on the solvent and concentration, likely in the region of δ 7.5-9.0 ppm. These protons will readily exchange with D₂O, causing the signal to disappear.

¹³C NMR Spectroscopy (Predicted)

-

Cyclohexyl carbons: Signals are expected in the aliphatic region, typically between δ 20-45 ppm.

-

Quaternary carbon (C-1): The carbon bearing the two amino groups is expected to be in the range of δ 50-60 ppm.

-

Aminomethyl carbon (-CH₂-NH₃⁺): This carbon is expected to resonate around δ 40-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H stretching: A broad and strong absorption band in the region of 3200-2800 cm⁻¹, characteristic of ammonium salts.

-

N-H bending: A medium to strong band around 1600-1500 cm⁻¹.

-

C-H stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

-

C-N stretching: A weaker absorption in the fingerprint region, typically around 1200-1000 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The free base (C₇H₁₆N₂) has a molecular weight of 128.22. In an ESI-MS experiment, one would expect to see the [M+H]⁺ ion at m/z 129.2.

-

Fragmentation: Common fragmentation pathways for amines include alpha-cleavage. For this molecule, cleavage of the C-C bond adjacent to the nitrogen atoms would be expected, leading to characteristic fragment ions.

Applications in Research and Drug Discovery

1-(Aminomethyl)cyclohexanamine dihydrochloride serves as a valuable scaffold in medicinal chemistry, primarily due to the presence of the geminal diamine motif on a conformationally restricted cyclohexane ring.

Building Block for CNS Agents

The structural rigidity of the cyclohexane core and the presence of two modifiable amine groups make this compound an attractive starting material for the synthesis of novel CNS agents.[3][4] The amine functionalities can be readily derivatized to introduce a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). The cyclohexane scaffold can also influence the lipophilicity and metabolic stability of the resulting drug candidates.

Potential Role in Alzheimer's Disease Research

There is growing interest in the role of metal ions, particularly copper, in the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's disease.[5] Molecules capable of chelating these metal ions are being investigated as potential therapeutic agents. The vicinal diamine-like arrangement in 1-(Aminomethyl)cyclohexanamine provides a potential metal-binding site. This scaffold could be elaborated to develop more potent and selective copper chelators that can cross the blood-brain barrier and modulate the neurotoxic effects of amyloid plaques.[5]

Caption: Potential mechanism of action in Alzheimer's disease research.

Safety and Handling

As with all chemicals, 1-(Aminomethyl)cyclohexanamine dihydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-(Aminomethyl)cyclohexanamine dihydrochloride is a promising and versatile building block for synthetic and medicinal chemists. Its unique geminal diamine structure on a cyclohexane scaffold offers a valuable starting point for the design and synthesis of novel compounds with potential therapeutic applications, particularly in the challenging area of CNS disorders. While further experimental characterization is warranted, the information and proposed synthetic route provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

-

MySkinRecipes. 1-(Aminomethyl)Cyclohexan-1-Amine Dihydrochloride. [Link]

- Google Patents. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.

-

PrepChem. Synthesis of 1-(aminomethyl)-cyclohexaneacetic acid. [Link]

-

MySkinRecipes. 1-(Aminomethyl)Cyclohexan-1-Amine Dihydrochloride. [Link]

-

Fundação de Amparo à Pesquisa do Estado de São Paulo. Researchers develop chemical compound with potential against Alzheimer's disease. (2025-11-12). [Link]

- Google Patents. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.

-

ResearchGate. “Synthesis and Physico-Chemical Studies of 1, 1'-. Substituted Phenyl Cyclohexane”. (2016-02-26). [Link]

- Google Patents. WO2011147576A1 - Process for the preparation of substituted 1-aminomethyl-2-phenyl-cyclohexane compounds.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, D2O, experimental) (HMDB0155830). [Link]

-

Royal Society of Chemistry. Synthesis and Chemistry of Organic Geminal Di- and Triazides - Green Chemistry. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

ResearchGate. Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for... [Link]

-

NIST WebBook. trans-1,4-Bis(aminomethyl)cyclohexane. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0319654). [Link]

-

Chemspace. (1S,2S)-2-(aminomethyl)cyclohexan-1-amine dihydrochloride - C7H18Cl2N2 | CSCS00020682814. [Link]

-

PubChem. 1-(Aminomethyl)cyclohexan-1-ol. [Link]

- Google Patents. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide.

-

NIST WebBook. Cyclohexanemethylamine. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. (2024-07-30). [Link]

-

Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. (2022-09-24). [Link]

-

YouTube. 06.06 Disubstituted Cyclohexanes and Beyond. (2017-11-28). [Link]

-

NIST WebBook. Cyclohexanamine, N-methyl-. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(Aminomethyl)Cyclohexan-1-Amine Dihydrochloride [myskinrecipes.com]

- 5. Transition metal/photocatalyst-free synthesis of geminal diamines via a sandwich-like photoactive donor–acceptor–donor complex - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-(Aminomethyl)cyclohexanamine Dihydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(aminomethyl)cyclohexanamine dihydrochloride (CAS Number: 123194-05-8), a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document will delve into its chemical properties, a plausible and detailed synthetic route, robust analytical methodologies for its characterization, and its emerging role as a structural motif in the design of novel therapeutics.

Introduction: The Strategic Importance of Diamine Scaffolds in Medicinal Chemistry

1-(Aminomethyl)cyclohexanamine dihydrochloride belongs to the class of 1,1-disubstituted cyclohexane derivatives. The cyclohexane ring, a saturated carbocycle, is a prevalent scaffold in drug design. Its three-dimensional structure can provide a rigid framework for orienting functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of two primary amine groups, one directly attached to the cyclohexane ring and the other to a methyl substituent at the same carbon, offers multiple points for chemical modification and interaction with biological macromolecules. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for handling and use in subsequent chemical reactions.[1][2]

The unique geminal diamine arrangement on a cyclohexane core makes 1-(aminomethyl)cyclohexanamine dihydrochloride a valuable building block for creating diverse chemical libraries for high-throughput screening and for the rational design of targeted therapeutics. The conformational rigidity of the cyclohexane moiety, combined with the nucleophilic character of the amino groups, allows for the synthesis of complex molecules with well-defined three-dimensional structures.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 123194-05-8 | [1][2][3][4] |

| Molecular Formula | C₇H₁₈Cl₂N₂ | [2][4] |

| Molecular Weight | 201.14 g/mol | [1][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 120-122 °C (decomposes) | [2] |

| Purity | Typically >95% | [1][3] |

| Storage Temperature | 2-8°C, protected from light | [2] |

Safety and Handling

1-(Aminomethyl)cyclohexanamine dihydrochloride is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment.[1][5]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

GHS Pictograms: GHS07 (Exclamation mark).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][5]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[5][6][7]

Synthesis and Purification: A Proposed Experimental Protocol

While multiple synthetic routes can be envisioned for the preparation of 1-(aminomethyl)cyclohexanamine, a robust and scalable approach involves the reductive amination of a suitable keto-nitrile precursor. The following protocol is a scientifically plausible method derived from established chemical transformations for similar structures.[2][8]

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for 1-(Aminomethyl)cyclohexanamine dihydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Cyanocyclohexanecarboxamide from 1-Cyanocyclohexanecarboxylic acid

-

To a stirred solution of 1-cyanocyclohexanecarboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

-

The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (5 equivalents).

-

The mixture is stirred vigorously for 1 hour at 0 °C and then allowed to warm to room temperature.

-

The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to afford 1-cyanocyclohexanecarboxamide.

Step 2: Reduction of 1-Cyanocyclohexanecarboxamide to 1-Aminomethyl-1-cyanocyclohexane

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, a suspension of lithium aluminum hydride (LiAlH₄) (2.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 1-cyanocyclohexanecarboxamide (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is heated at reflux for 4-6 hours.

-

The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

-

The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give crude 1-aminomethyl-1-cyanocyclohexane.

Step 3: Reduction of 1-Aminomethyl-1-cyanocyclohexane to 1-(Aminomethyl)cyclohexanamine

-

The crude 1-aminomethyl-1-cyanocyclohexane is dissolved in ethanol in a high-pressure hydrogenation vessel.

-

A catalytic amount of Raney Nickel (slurry in water, washed with ethanol) is added to the solution.[8]

-

The vessel is sealed and purged with hydrogen gas, and then pressurized with hydrogen to 50-100 psi.

-

The mixture is heated to 50-70 °C and agitated for 12-24 hours, or until hydrogen uptake ceases.

-

The vessel is cooled to room temperature, and the pressure is carefully released.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude diamine.

Step 4: Formation of 1-(Aminomethyl)cyclohexanamine Dihydrochloride

-

The crude 1-(aminomethyl)cyclohexanamine is dissolved in a minimal amount of anhydrous diethyl ether.

-

The solution is cooled to 0 °C, and a solution of hydrogen chloride in diethyl ether (2.2 equivalents) is added dropwise with stirring.

-

The resulting white precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1-(aminomethyl)cyclohexanamine dihydrochloride.

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Analytical Characterization and Quality Control

A comprehensive analytical workflow is essential to confirm the identity, purity, and quality of the synthesized 1-(aminomethyl)cyclohexanamine dihydrochloride.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point. Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

-

Gas Chromatography (GC): Due to the low volatility of the dihydrochloride salt, GC analysis would require derivatization of the amine groups or analysis of the free base. Headspace GC could be employed to detect volatile impurities from the synthesis.[5]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show broad signals for the amine protons (-NH₃⁺), a singlet for the aminomethyl protons (-CH₂-NH₃⁺), and a series of multiplets for the cyclohexane ring protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two types of amine-bearing carbons and the carbons of the cyclohexane ring.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

Broad N-H stretching vibrations for the primary ammonium groups (-NH₃⁺) in the range of 3200-2800 cm⁻¹.

-

C-H stretching vibrations for the cyclohexane and methylene groups around 2950-2850 cm⁻¹.

-

N-H bending vibrations around 1600-1500 cm⁻¹.

-

C-N stretching vibrations in the fingerprint region.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in the positive ion mode would be the method of choice. The spectrum is expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ (m/z = 129.2).

Applications in Drug Discovery and Development

1-(Aminomethyl)cyclohexanamine dihydrochloride serves as a versatile scaffold for the synthesis of novel molecules with potential therapeutic applications. The presence of two primary amine groups allows for differential functionalization, leading to a wide range of derivatives.

Role as a Key Building Block

This diamine is a valuable starting material for constructing libraries of compounds for screening against various biological targets. The cyclohexane core provides a rigid framework that can be decorated with different substituents to explore structure-activity relationships (SAR). Its use can lead to the discovery of novel hits and leads in drug discovery programs.

Potential Therapeutic Areas

While specific biological activities for derivatives of 1-(aminomethyl)cyclohexanamine are not extensively reported in publicly available literature, the structural motif of geminal diamines on a cyclohexane ring is of interest in several therapeutic areas:

-

Neurological Disorders: The rigid cyclohexane scaffold is found in several centrally active agents. The amino groups can be modified to interact with receptors and enzymes in the central nervous system. For instance, related cyclohexane derivatives have shown affinity for serotonin receptors, which are implicated in mood disorders and anxiety.

-

Antimicrobial Agents: Diamine-containing molecules have been explored for their antimicrobial properties. The cationic nature of the protonated amines can facilitate interaction with negatively charged bacterial cell membranes, leading to cell disruption.

-

Enzyme Inhibitors: The two amino groups can be functionalized to mimic the side chains of amino acids like lysine, potentially leading to the design of inhibitors for enzymes that recognize such residues.

Logical Relationship in Drug Design

Caption: Role of 1-(Aminomethyl)cyclohexanamine dihydrochloride in a typical drug discovery pipeline.

Conclusion

1-(Aminomethyl)cyclohexanamine dihydrochloride is a valuable and versatile chemical building block with significant potential for the synthesis of novel compounds in the field of drug discovery. Its unique structural features, including a rigid cyclohexane core and two reactive primary amine groups, provide a solid foundation for the design of diverse molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a robust analytical workflow for its characterization. As the demand for novel chemical entities continues to grow, the strategic use of such well-defined scaffolds will be instrumental in accelerating the discovery of the next generation of therapeutics.

References

-

Synthonix. 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride. [Link]

- Google Patents. Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.

-

Chemtron. Safety Data Sheet. [Link]

-

J&W Pharmlab. 1-Aminomethyl-cyclohexylamine dihydrochloride. [Link]

Sources

- 1. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure-intrinsic activity relationship studies in the group of 1-imido/amido substituted 4-(4-arylpiperazin-1-yl)cyclohexane derivatives; new, potent 5-HT1A receptor agents with anxiolytic- like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US7071356B1 - Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid - Google Patents [patents.google.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. WO2011147576A1 - Process for the preparation of substituted 1-aminomethyl-2-phenyl-cyclohexane compounds - Google Patents [patents.google.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. (Aminomethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-(Aminomethyl)cyclohexanamine Dihydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclohexanamine dihydrochloride is a diamine-substituted cyclohexane derivative that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its rigid cyclohexane scaffold, coupled with the presence of two primary amine functionalities at the same carbon atom, provides a unique stereochemical and reactive profile for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and analytical characterization of 1-(Aminomethyl)cyclohexanamine dihydrochloride. Furthermore, it delves into its potential applications in drug development, particularly in the context of neurological disorders, and outlines key experimental protocols for its synthesis and analysis.

Introduction: The Significance of the 1,1-Diamine Cyclohexane Moiety

Cyclohexane rings are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their conformational rigidity allows for the precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets. The introduction of two amine groups onto the same carbon atom of the cyclohexane ring, as seen in 1-(Aminomethyl)cyclohexanamine, creates a geminal diamine structure with distinct chemical properties.

This structural feature imparts several key characteristics:

-

Bidentate Ligand Potential: The two primary amine groups can act as a bidentate ligand, capable of chelating metal ions or forming multiple hydrogen bonds with a biological target.

-

Chiral Potential: Although the parent molecule is achiral, derivatization of the two amine groups with different substituents can introduce a chiral center, opening avenues for stereoselective drug design.

-

Scaffold for Diversity-Oriented Synthesis: The reactive nature of the primary amines allows for a wide range of chemical modifications, making it an ideal scaffold for the construction of compound libraries for high-throughput screening.

The dihydrochloride salt form of 1-(Aminomethyl)cyclohexanamine enhances its stability and solubility in aqueous media, facilitating its use in biological assays and as a pharmaceutical intermediate.

Molecular Structure and Stereochemistry

The molecular formula of 1-(Aminomethyl)cyclohexanamine is C₇H₁₆N₂. The dihydrochloride salt has the formula C₇H₁₈Cl₂N₂.

Conformational Analysis

The cyclohexane ring in 1-(Aminomethyl)cyclohexanamine dihydrochloride predominantly exists in a chair conformation to minimize steric strain. In a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is in an equatorial position.[1][2] Due to the steric bulk of the aminomethyl group (-CH₂NH₃⁺) and the amino group (-NH₃⁺), the most stable conformation will be the one that minimizes 1,3-diaxial interactions. A detailed conformational analysis would be required to definitively determine the preferred orientation of the substituents.

Diagram: Chair Conformation of 1-(Aminomethyl)cyclohexanamine

Caption: A postulated synthetic route to 1-(Aminomethyl)cyclohexanamine dihydrochloride.

Experimental Protocol (Hypothetical)

This protocol is provided as a theoretical example and would require experimental validation and optimization.

Step 1: Reduction of 1-Cyanocyclohexanecarbonitrile

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 1-cyanocyclohexanecarbonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 1-(Aminomethyl)cyclohexanamine.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolve the crude 1-(Aminomethyl)cyclohexanamine in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or ethanol) dropwise until precipitation is complete.

-

Collect the white precipitate of 1-(Aminomethyl)cyclohexanamine dihydrochloride by filtration.

-

Wash the precipitate with cold diethyl ether and dry it under vacuum.

Step 3: Purification

The resulting 1-(Aminomethyl)cyclohexanamine dihydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of 1-(Aminomethyl)cyclohexanamine dihydrochloride.

Spectroscopic Analysis

While specific spectral data for the target molecule is not widely published, the expected spectroscopic features can be predicted based on its structure and the analysis of similar compounds. [3]

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Complex multiplets in the aliphatic region (δ 1.0-2.0 ppm) corresponding to the cyclohexane ring protons. - A singlet or a broad multiplet for the aminomethyl (-CH₂-NH₃⁺) protons. - A broad signal for the amine (-NH₃⁺) protons, which may exchange with D₂O. |

| ¹³C NMR | - Several signals in the aliphatic region corresponding to the carbons of the cyclohexane ring. - A signal for the quaternary carbon atom (C1) bonded to the two nitrogen-containing groups. - A signal for the aminomethyl carbon (-CH₂-NH₃⁺). |

| FTIR | - Broad N-H stretching vibrations in the range of 3000-3300 cm⁻¹ characteristic of primary ammonium salts. - C-H stretching vibrations just below 3000 cm⁻¹. - N-H bending vibrations around 1500-1600 cm⁻¹. - C-N stretching vibrations in the fingerprint region. |

| Mass Spec. | - The molecular ion peak (M⁺) of the free base (C₇H₁₆N₂) would be expected at m/z = 128.22. - Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the cyclohexane ring. |

Chromatographic Analysis

High-performance liquid chromatography (HPLC) can be employed to assess the purity of 1-(Aminomethyl)cyclohexanamine dihydrochloride. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development. Detection can be achieved using a UV detector at a low wavelength (around 200-210 nm) or an evaporative light scattering detector (ELSD).

Applications in Drug Development

The unique structural features of 1-(Aminomethyl)cyclohexanamine dihydrochloride make it an attractive starting material for the synthesis of a variety of pharmacologically active compounds.

Central Nervous System (CNS) Agents

Derivatives of cyclohexylamine are known to exhibit a range of activities within the central nervous system. [4]The rigid cyclohexane scaffold can be used to orient pharmacophoric groups in a specific three-dimensional arrangement, leading to high-affinity interactions with CNS targets such as receptors and ion channels. The geminal diamine motif can be derivatized to introduce functionalities that modulate properties like blood-brain barrier permeability and metabolic stability.

Gabapentin Analogues and Neuropathic Pain

Gabapentin, a well-known anticonvulsant and analgesic, features a 1-(aminomethyl)cyclohexaneacetic acid structure. [5]The structural similarity of 1-(Aminomethyl)cyclohexanamine suggests its potential as a precursor for the synthesis of novel gabapentin analogues. By modifying the amine functionalities, researchers can explore new derivatives with improved pharmacokinetic profiles or enhanced efficacy in the treatment of neuropathic pain and other neurological disorders. [6]

Diagram: Potential Derivatization Pathways

Caption: Potential derivatization strategies for 1-(Aminomethyl)cyclohexanamine.

Safety and Handling

As with all chemicals, 1-(Aminomethyl)cyclohexanamine dihydrochloride should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Perspectives

1-(Aminomethyl)cyclohexanamine dihydrochloride represents a valuable and underexplored building block for medicinal chemistry. Its unique 1,1-diamine substituted cyclohexane core offers a rigid scaffold for the development of novel therapeutic agents. While detailed experimental data for this specific compound remains somewhat limited in publicly accessible literature, its structural relationship to known pharmaceuticals provides a strong rationale for its further investigation. Future research efforts should focus on the development of efficient and scalable synthetic routes, comprehensive analytical characterization, and the exploration of its potential in the design and synthesis of new drugs targeting a range of diseases, particularly those affecting the central nervous system.

References

-

LibreTexts. (2023, January 22). Substituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

- Google Patents. (n.d.). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.

- Google Patents. (n.d.). US7071356B1 - Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.

- Google Patents. (n.d.). Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid.

-

PubChem. (n.d.). Cyclohexylamine hydrochloride. Retrieved from [Link]

-

The Automated Topology Builder. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

NIST. (n.d.). trans-1,4-Bis(aminomethyl)cyclohexane. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

-

Khan Academy. (2015, June 13). Disubstituted cyclohexane. YouTube. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

- Google Patents. (n.d.). EP0055145B1 - 4-(aminomethyl)cyclohexane-1-carboxylic acid derivatives.

-

ResearchGate. (n.d.). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-(aminomethyl)-cyclohexaneacetic acid. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]

- Google Patents. (n.d.). US9115155B1 - Low-pressure synthesis of cyclohexanedimethanol and derivatives.

- Google Patents. (n.d.). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.

-

Journal of Chemistry Letters. (2024, March 2). Synthesis and characterization of Gabapentin-Zn2Al-LDH nanohybrid and investigation of its drug release and biocompatibility properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

mzCloud. (2018, March 28). Cyclohexylamine. Retrieved from [Link]

-

LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Gabapentin - Wikipedia [en.wikipedia.org]

- 6. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Aminomethyl)cyclohexanamine dihydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(Aminomethyl)cyclohexanamine Dihydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(aminomethyl)cyclohexanamine dihydrochloride, a key diamine building block. Intended for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural outlines to explore the mechanistic underpinnings, strategic considerations, and practical execution of viable synthetic routes. We will dissect prominent strategies, including those based on classical rearrangement reactions and modern reductive amination techniques. Each pathway is evaluated for its efficiency, scalability, and safety, providing the reader with the necessary expertise to select and implement the optimal synthesis for their specific application.

Introduction and Strategic Overview

1-(Aminomethyl)cyclohexanamine is a vicinal diamine scaffold featuring a quaternary carbon center. This unique structural motif imparts conformational rigidity, making it a valuable synthon in the development of pharmaceuticals, ligands for catalysis, and advanced materials. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and downstream application.

The synthesis of this target molecule presents a distinct challenge: the construction of a sterically hindered quaternary center bearing two distinct amino functionalities. A successful synthesis must address this challenge through a logical and efficient sequence of reactions. This guide will focus on two principal retrosynthetic approaches:

-

The C₂-Symmetric Precursor Approach: This strategy begins with a C₂-symmetric starting material, such as 1,1-cyclohexanediacetic acid, and employs degradation reactions to convert both carboxylic acid moieties into amine groups.

-

The Stepwise Functionalization Approach: This method involves the sequential introduction of the two nitrogen-containing groups onto a cyclohexanone core, typically involving nitrile chemistry.

We will now explore the specific pathways derived from these overarching strategies.

Pathway I: Double Curtius Rearrangement from a Diacid Precursor

The Curtius rearrangement is a robust and reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[1][2] This transformation proceeds through an acyl azide and an isocyanate intermediate, offering a high degree of functional group tolerance and complete retention of stereochemistry at the migrating carbon center.[1][3]

Mechanistic Rationale

The core of this pathway is the conversion of 1,1-cyclohexanediacetic acid into the target diamine via a two-fold rearrangement. The reaction sequence is as follows:

-

Activation of Carboxylic Acids: The diacid is first converted into a more reactive derivative, typically the diacyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial for the subsequent nucleophilic substitution.

-

Formation of the Diacyl Azide: The activated diacyl chloride reacts with an azide source, most commonly sodium azide (NaN₃), to form the corresponding diacyl azide. This intermediate is potentially explosive and must be handled with extreme care.

-

Thermal Rearrangement: Upon heating, the diacyl azide undergoes a concerted rearrangement, losing molecular nitrogen (N₂) to form a diisocyanate intermediate.[4] This step is the hallmark of the Curtius reaction.

-

Hydrolysis to the Diamine: The highly electrophilic isocyanate groups are then hydrolyzed, typically with aqueous acid (e.g., HCl). This reaction proceeds through an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the primary amine.[1][5] The use of hydrochloric acid conveniently affords the final product as its dihydrochloride salt.

Visualizing the Curtius Rearrangement Pathway

Caption: Synthetic workflow for the double Curtius rearrangement.

Experimental Protocol: Curtius Rearrangement

Part A: Synthesis of 1,1-Cyclohexanediacyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler, add 1,1-cyclohexanediacetic acid (1.0 eq).

-

Add thionyl chloride (2.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until gas evolution (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude diacyl chloride, which can be used directly in the next step.

Part B: Double Curtius Rearrangement and Hydrolysis

-

Caution: Acyl azides are potentially explosive. Perform this reaction behind a blast shield and avoid friction, shock, or rapid heating.

-

Dissolve the crude diacyl chloride (1.0 eq) in a suitable inert solvent such as toluene.

-

In a separate flask, prepare a solution of sodium azide (2.2 eq) in water.

-

Cool the diacyl chloride solution to 0 °C and add the sodium azide solution dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Gently heat the organic solution containing the diacyl azide to reflux (approx. 110 °C in toluene) until nitrogen evolution stops. This effects the rearrangement to the diisocyanate.

-

Cool the solution and add concentrated hydrochloric acid (excess).

-

Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours to ensure complete hydrolysis and decarboxylation.

-

Cool the reaction mixture to room temperature. The product, 1-(aminomethyl)cyclohexanamine dihydrochloride, will precipitate from the aqueous layer.

-

Isolate the white solid by filtration, wash with a small amount of cold acetone, and dry under vacuum.

Pathway II: Strecker Synthesis Followed by Nitrile Reduction

This pathway builds the molecule in a stepwise fashion starting from cyclohexanone. It leverages the Strecker amino acid synthesis to form a key α-aminonitrile intermediate, which is then reduced to the target diamine.

Mechanistic Rationale

-

Strecker Synthesis: Cyclohexanone is treated with an alkali metal cyanide (e.g., KCN) and ammonium chloride (NH₄Cl). The reaction first forms an imine in situ, which is then attacked by the cyanide nucleophile to generate 1-aminocyclohexanecarbonitrile. This step efficiently constructs the quaternary center with one amine and a nitrile group.

-

Nitrile Reduction: The nitrile group of the intermediate is a masked aminomethyl group. It can be reduced to a primary amine using powerful reducing agents. Catalytic hydrogenation (e.g., H₂ over Raney Nickel or Rh/Al₂O₃) under pressure or chemical reduction with lithium aluminum hydride (LiAlH₄) are the most common methods.[6]

-

Salt Formation: The resulting free diamine is then treated with hydrochloric acid to precipitate the desired dihydrochloride salt.

Visualizing the Strecker/Reduction Pathway

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism [jove.com]

- 6. (Aminomethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]

1-(Aminomethyl)cyclohexanamine dihydrochloride mechanism of action

Recent evidence suggests a potential interaction between the α2δ-1 subunit and NMDA receptors. [16]In chronic pain states, where α2δ-1 is upregulated, it may enhance NMDA receptor activity. Gabapentin, by binding to α2δ-1, could disrupt this interaction, thereby reducing NMDA receptor-mediated hyperexcitability, which is a key factor in central sensitization and neuropathic pain. [16]

Part 3: The GABAergic System - An Indirect Influence

Despite its structural similarity to GABA, gabapentin does not bind to GABA-A or GABA-B receptors, nor does it significantly affect GABA uptake or metabolism at clinically relevant concentrations. [3][5][7][15] However, some studies have reported that gabapentin can increase brain GABA concentrations. [16][17][18]This effect is not considered its primary mechanism of action but may contribute to its overall therapeutic profile. [7]Potential indirect mechanisms for this increase in GABA include:

-

Modulation of GABA Synthesis: Gabapentin may modulate the activity of enzymes involved in GABA synthesis, such as glutamic acid decarboxylase (GAD). [16]* Increased Non-synaptic GABA Responses: Some in vitro studies have shown that gabapentin can increase non-synaptic GABA responses from neuronal tissues. [16] It is important to emphasize that these effects on the GABAergic system are likely secondary to its primary action on VGCCs. [7]

Part 4: Experimental Methodologies for Elucidating the Mechanism of Action

Our understanding of gabapentin's mechanism of action has been built upon a foundation of rigorous experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity and specificity of a drug for its receptor.

Protocol: [³H]Gabapentin Saturation Binding Assay

-

Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing the α2δ subunit (e.g., porcine brain). [19]Homogenize the tissue in a cold lysis buffer and pellet the membranes by centrifugation. [20]Resuspend the pellet in a suitable assay buffer.

-

Assay Setup: In a 96-well plate, add increasing concentrations of [³H]gabapentin to wells containing the membrane preparation. [20]3. Determination of Non-specific Binding: In a parallel set of wells, add a high concentration of unlabeled gabapentin or a suitable competitor like (S)-3-isobutyl-gamma-aminobutyric acid to saturate the specific binding sites. [19]4. Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). [20]5. Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand. [20]Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of [³H]gabapentin and fit the data to a saturation binding curve to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites). [21]

Electrophysiology

Whole-cell patch-clamp recording is a powerful technique to measure the effect of a drug on ion channel function.

Protocol: Whole-Cell Patch-Clamp Recording of Calcium Currents

-

Cell Preparation: Use cultured neurons (e.g., dorsal root ganglion neurons) or cell lines heterologously expressing specific VGCC subunits (α1, β, and α2δ). [10][22][23]2. Recording Setup: Establish a whole-cell patch-clamp configuration on a single cell. Use an internal solution in the patch pipette and an external solution that isolates calcium currents.

-

Current Elicitation: Apply depolarizing voltage steps to activate the VGCCs and record the resulting calcium currents.

-

Drug Application:

-

Acute Application: Perfuse the cell with a solution containing gabapentin and record any immediate changes in the calcium current. [11] * Chronic Application: Incubate the cells with gabapentin for an extended period (e.g., 17-40 hours) before recording to assess the effect on channel trafficking. [13][14]5. Data Analysis: Compare the amplitude and kinetics of the calcium currents before and after drug application.

-

In Vivo Models

Animal models of neuropathic pain and epilepsy are essential for evaluating the therapeutic efficacy of compounds like gabapentin.

Example: Rat Model of Neuropathic Pain (Spinal Nerve Ligation)

-

Surgical Procedure: Induce neuropathic pain in rats by ligating a spinal nerve. [24]2. Behavioral Testing: Assess pain behaviors such as mechanical allodynia (pain response to a normally non-painful stimulus) using von Frey filaments. [25]3. Drug Administration: Administer gabapentin systemically (e.g., intraperitoneally). [24]4. Efficacy Assessment: Measure the reversal of allodynia at different time points after drug administration.

-

Electrophysiological Correlates: In some studies, in vivo electrophysiology can be used to record ectopic discharges from the injured nerve and assess the effect of gabapentin on this neuronal hyperexcitability. [25]

Conclusion

The mechanism of action of gabapentin, the principal derivative of 1-(aminomethyl)cyclohexanamine, is a compelling example of how a drug's true molecular function can be distinct from its initial design rationale. While structurally related to GABA, its primary therapeutic effects are mediated through a high-affinity interaction with the α2δ subunit of voltage-gated calcium channels. This binding event leads to a reduction in the presynaptic expression of these channels, thereby dampening the release of excitatory neurotransmitters. This multifaceted mechanism, elucidated through a combination of biochemical, electrophysiological, and in vivo studies, provides a solid foundation for its clinical use in managing neuropathic pain and epilepsy, and for the future development of more targeted therapeutics.

References

-

Mechanisms of action of gabapentin. PubMed. [Link]

-

Gabapentin. Wikipedia. [Link]

-

Gabapentin. StatPearls - NCBI Bookshelf. [Link]

-

Calcium Channel α2δ1, the Target of Gabapentinoids, Interacts with NMDA Receptor. NIH. [Link]

-

How does Gabapentin (Neurontin) affect brain Gamma-Aminobutyric Acid (GABA) levels?. AACP. [Link]

-

What is the mechanism of Gabapentin?. Patsnap Synapse. [Link]

-

Gabapentin Pharmacology - Uses, Mechanism Of Action, Adverse Effects And Contraindications. YouTube. [Link]

-

Modulation of voltage-gated Ca2+ channels in rat retinal ganglion cells by gabapentin. NIH. [Link]

-

Pharmacological disruption of calcium channel trafficking by the α 2 δ ligand gabapentin. PNAS. [Link]

-

Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. PNAS. [Link]

-

Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. NIH. [Link]

-

The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study. PMC - PubMed Central. [Link]

-

Effect of Gabapentin on nerve conduction studies in carpal tunnel syndrome. NIH. [Link]

-

A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats. PMC - PubMed Central. [Link]

-

Calcium Channel α2δ Subunits—Structure and Gabapentin Binding. ResearchGate. [Link]

-

Biochemistry and physiology of voltage- gated calcium channel trafficking: a target for gabapentinoid drugs. Semantic Scholar. [Link]

-

How does gabapentin work on GABA receptors?. Quora. [Link]

-

Time course and specificity of the pharmacological disruption of the trafficking of voltage-gated calcium channels by gabapentin. PubMed. [Link]

-

A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats. PubMed. [Link]

-

Effect of Gabapentin on GABA Concentration and Emotional Processing. ClinicalTrials.gov. [Link]

-

Gabapentin suppresses ectopic nerve discharges and reverses allodynia in neuropathic rats. PubMed. [Link]

-

A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats. ResearchGate. [Link]

-

Gabapentin loses efficacy over time after nerve injury in rats: Role of glutamate transporter-1 in the locus coeruleus. PMC - NIH. [Link]

-

Anti-nociceptive effect of gabapentin in mouse models of acute and chronic pain. ResearchGate. [Link]

-

Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. PubMed. [Link]

-

Antinociceptive effects of gabapentin & its mechanism of action in experimental animal studies. PMC - PubMed Central. [Link]

- Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.

- Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.

-

Effect of Gabapentin and Pregabalin in Rat Model of Taxol Induced Neuropathic Pain. PMC. [Link]

- Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

- A process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.

-

A Process For The Preparation Of Gabapentin Hydrochloride. Quick Company. [Link]

- Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.

-

Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

- Process for the preparation of substituted 1-aminomethyl-2-phenyl-cyclohexane compounds.

-

Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. PubMed. [Link]

-

Assay Protocol Book. PDSP. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

Sources

- 1. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]

- 2. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Gabapentin - Wikipedia [en.wikipedia.org]

- 6. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of voltage-gated Ca2+ channels in rat retinal ganglion cells by gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Time course and specificity of the pharmacological disruption of the trafficking of voltage-gated calcium channels by gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. quora.com [quora.com]

- 16. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. biophysics-reports.org [biophysics-reports.org]

- 22. A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Gabapentin loses efficacy over time after nerve injury in rats: Role of glutamate transporter-1 in the locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Gabapentin suppresses ectopic nerve discharges and reverses allodynia in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Aminomethyl)cyclohexanamine dihydrochloride solubility data

An In-depth Technical Guide to the Solubility of 1-(Aminomethyl)cyclohexanamine Dihydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Aminomethyl)cyclohexanamine dihydrochloride (CAS No. 123194-05-8), a key chemical intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this whitepaper establishes a robust theoretical framework for understanding its solubility based on its physicochemical properties as a diamine salt. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in various solvent systems. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for process development, formulation, and analytical method design.

Introduction and Physicochemical Profile

1-(Aminomethyl)cyclohexanamine dihydrochloride is a diamine salt characterized by a cyclohexane backbone with two primary amine groups, presented as a dihydrochloride salt. This structure is fundamental to its chemical behavior and physical properties. The hydrochloride form is often utilized in chemical synthesis to improve the stability and handling of the amine free base.[1][2] Its primary relevance in the pharmaceutical industry is as a potential precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as Gabapentin.[3][4][5]

Understanding the solubility of this intermediate is critical for optimizing reaction conditions, purification processes (such as crystallization), and for developing analytical methods. As an ionic salt, its solubility is expected to be highly dependent on the polarity and protic nature of the solvent system.[6]

Key Physicochemical Properties

The fundamental properties of 1-(Aminomethyl)cyclohexanamine dihydrochloride are summarized below. These parameters are the foundation for predicting its behavior in solution.

| Property | Value | Source(s) |

| CAS Number | 123194-05-8 | [7] |

| Molecular Formula | C₇H₁₈Cl₂N₂ | [7] |

| Molecular Weight | 201.14 g/mol | [7] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 120-122 °C (with decomposition) | [7] |

| Storage Conditions | 2-8°C, protect from light | [7] |

| Purity | Typically available at ≥95% or ≥97% |

Theoretical Solubility Framework

The solubility of a compound is dictated by the intermolecular forces between the solute and the solvent. For 1-(Aminomethyl)cyclohexanamine dihydrochloride, its ionic nature as a dihydrochloride salt is the dominant factor.

Influence of Solvent Polarity

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is predicted in these solvents.[6] The hydrogen bond donating and accepting capabilities of these solvents, combined with their high dielectric constant, can effectively solvate both the ammonium cations and the chloride anions through strong ion-dipole interactions. The general principle that reacting an amine with a strong acid like HCl renders it water-soluble is well-established in pharmacology to enhance bioavailability.[1]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): Moderate to low solubility is expected. While these solvents have a dipole moment, they lack the ability to donate hydrogen bonds to stabilize the chloride anions effectively.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Very low to negligible solubility is predicted.[6] The nonpolar nature of these solvents cannot overcome the strong ionic lattice energy of the salt, leading to poor solvation.

pH-Dependent Solubility

As a salt of a weak base, the solubility of 1-(Aminomethyl)cyclohexanamine dihydrochloride in aqueous media is intrinsically linked to the pH of the solution. The compound features two amine groups, which will have distinct pKa values. At low pH, both amines will be fully protonated (R-NH₃⁺), maximizing the ionic character and, consequently, water solubility. As the pH increases towards and beyond the pKa values of the amine groups, they will be deprotonated to the neutral free amine form (R-NH₂). This neutral form is significantly less polar and will exhibit substantially lower aqueous solubility.

The logical relationship between pH and the protonation state, which governs solubility, can be visualized as follows:

Caption: pH-dependent speciation and its effect on aqueous solubility.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The isothermal equilibrium shake-flask method is the gold standard for this purpose due to its accuracy and reproducibility.[6]

Protocol: Isothermal Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of 1-(Aminomethyl)cyclohexanamine dihydrochloride in a selected solvent at a controlled temperature (e.g., 25°C).

Materials & Equipment:

-

1-(Aminomethyl)cyclohexanamine dihydrochloride (purity >97%)

-

Analytical grade solvents (e.g., water, methanol, ethanol)

-

Thermostatic shaker bath or incubator

-

Calibrated analytical balance and thermometer

-

Vials with screw caps

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or other suitable detector

Workflow Diagram:

Caption: Workflow for the isothermal equilibrium solubility method.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of the solid compound to a series of vials containing a precisely known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C). Agitate the vials for a sufficient duration to reach equilibrium.[6] A preliminary experiment should be conducted to determine the time to equilibrium (typically 24 to 72 hours) by sampling at various time points until the measured concentration plateaus.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same controlled temperature to let the excess solid settle. Centrifuge the vials to ensure a clear separation of the solid and liquid phases.[6]

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter to remove any remaining microscopic particles. The filtered sample is then accurately diluted with a suitable mobile phase to fall within the calibration range of the analytical method.[6]

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the compound.

-

Data Calculation: Calculate the solubility using the measured concentration and the known dilution factor. The experiment should be performed in triplicate to ensure statistical validity, with the final result reported as the mean ± standard deviation.

Data Presentation

Once determined, the quantitative data should be presented clearly. While specific data is pending experimental determination, the following table serves as a template for reporting results.

Template: Solubility of 1-(Aminomethyl)cyclohexanamine Dihydrochloride at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | [Experimental Value] | [Experimental Value] |

| Methanol | [Experimental Value] | [Experimental Value] |

| Ethanol | [Experimental Value] | [Experimental Value] |

| Hexane | [Experimental Value] | [Experimental Value] |

Safety and Handling

Proper handling of 1-(Aminomethyl)cyclohexanamine dihydrochloride is essential in a laboratory setting. Based on available safety data, the compound is classified as a hazardous substance.

-

Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7]

-

Precautions: Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, protective clothing, and eye/face protection. Wash hands and skin thoroughly after handling.[7]

-

Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[7]

Conclusion

1-(Aminomethyl)cyclohexanamine dihydrochloride is a polar, ionic compound whose solubility is governed by its dihydrochloride salt structure. It is expected to be highly soluble in polar protic solvents like water and alcohols, with negligible solubility in nonpolar organic solvents. Its aqueous solubility is highly dependent on pH, decreasing significantly as the pH increases and the amine groups are deprotonated. While published quantitative data is limited, the isothermal equilibrium shake-flask method provides a robust and reliable means for its experimental determination. The theoretical framework and detailed protocols provided in this guide equip researchers with the necessary tools to understand, predict, and accurately measure the solubility of this important chemical intermediate.

References

- Google Patents. Method for determining solubility of a chemical compound.

- PubChem. (1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride | C9H22Cl2N2 | CID 21409922.

- Chemtron Supply Corporation.

- ChemicalBook. 1-Aminomethyl-cyclohexylamine dihydrochloride | 123194-05-8.

- Fisher Scientific. SAFETY DATA SHEET - 1-Aminomethyl-1-cyclohexanol hydrochloride.

- PubChem. 1-(aminomethyl)-N-methylcyclohexan-1-amine | C8H18N2 | CID 14088188.

- Apollo Scientific. 123194-05-8 Cas No. | 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride.

- EPTQ.

- BLD Pharm. 123194-05-8|1-(Aminomethyl)cyclohexanamine dihydrochloride.

- Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.

- BenchChem.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Fisher Scientific. SAFETY DATA SHEET - 1,3-Cyclohexanebis(methylamine).

- Sigma-Aldrich.

- Google Patents. Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.

- BenchChem. 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride | 1199589-63-3.

- Google Patents.

- PubChem. Gabapentin | C9H17NO2 | CID 3446.

- Patsnap.

- Sigma-Aldrich. 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride | 123194-05-8.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. benchchem.com [benchchem.com]

- 3. US7071356B1 - Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid - Google Patents [patents.google.com]

- 4. US6881843B2 - Process for production of gabapentin intermediate - Google Patents [patents.google.com]

- 5. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Aminomethyl-cyclohexylamine dihydrochloride | 123194-05-8 [amp.chemicalbook.com]

A Professional Guide to the Safe Handling of 1-(Aminomethyl)cyclohexanamine Dihydrochloride for Research and Development

An In-depth Technical Guide for Drug Development Professionals

Introduction: As a key bifunctional building block, 1-(Aminomethyl)cyclohexanamine dihydrochloride is increasingly utilized in the synthesis of complex molecular architectures, particularly within pharmaceutical and materials science research. Its diamine structure on a cyclohexane scaffold offers unique conformational properties valuable for creating novel ligands, therapeutic agents, and polymers. However, its utility is matched by a specific hazard profile that necessitates a robust understanding and implementation of safety protocols. This guide provides an in-depth analysis of the compound's safety profile, handling procedures, and emergency response, grounded in established chemical safety principles, to ensure both personnel safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. 1-(Aminomethyl)cyclohexanamine dihydrochloride is a white to off-white solid organic salt.[1] The dihydrochloride form significantly influences its properties, such as solubility and reactivity, compared to its free base counterpart.

| Property | Value | Source(s) |

| Chemical Name | 1-(Aminomethyl)cyclohexanamine dihydrochloride | [1][2][3] |

| CAS Number | 123194-05-8 | [1][2][3] |

| Molecular Formula | C₇H₁₈Cl₂N₂ | [1][2] |

| Molecular Weight | 201.14 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |